
4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate
Overview
Description
4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate, also known as CPPC, is a chemical compound that has been widely studied for its potential pharmacological applications. CPPC belongs to the class of cyclohexanecarboxylates, which are known for their ability to modulate the activity of certain receptors in the central nervous system. In
Mechanism Of Action
4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate acts as a positive allosteric modulator of the GABA-A receptor and the glycine receptor. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where the neurotransmitter binds. By enhancing the activity of these receptors, 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate can increase the inhibitory tone in the central nervous system, leading to sedative and anesthetic effects.
Biochemical And Physiological Effects
4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate has been shown to have sedative, anesthetic, and analgesic effects in animal models. It has also been shown to reduce anxiety and improve sleep quality. 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate has been investigated for its potential use in the treatment of pain, anxiety, and sleep disorders.
Advantages And Limitations For Lab Experiments
One advantage of 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate is that it has a high potency and selectivity for the GABA-A receptor and the glycine receptor. This makes it a valuable tool for studying the function of these receptors in the central nervous system. However, one limitation of 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate is that it has a relatively short duration of action, which can make it difficult to use in certain experimental paradigms.
Future Directions
There are several future directions for research on 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate. One area of interest is the development of more potent and selective modulators of the GABA-A receptor and the glycine receptor. Another area of interest is the investigation of the potential therapeutic applications of 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate, particularly in the treatment of pain, anxiety, and sleep disorders. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate, as well as its safety and toxicity profile.
Scientific Research Applications
4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate has been extensively studied for its potential pharmacological applications, particularly in the field of neuroscience. It has been shown to modulate the activity of certain receptors in the central nervous system, including the GABA-A receptor and the glycine receptor. 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate has been investigated for its potential use as an anesthetic, as well as for its ability to modulate pain perception.
properties
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-propylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-2-3-12-4-6-13(7-5-12)17(20)21-15-9-8-14(11-19)16(18)10-15/h8-10,12-13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNRZUYRHIAXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612192 | |
| Record name | 4-Cyano-3-fluorophenyl 4-propylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate | |
CAS RN |
90525-57-8 | |
| Record name | 4-Cyano-3-fluorophenyl 4-propylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



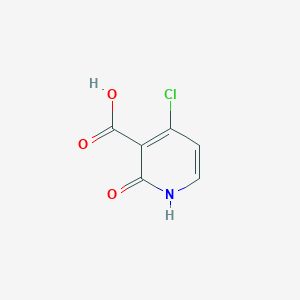
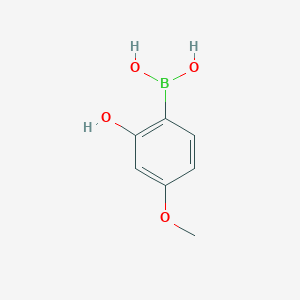
![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)
![N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1592076.png)
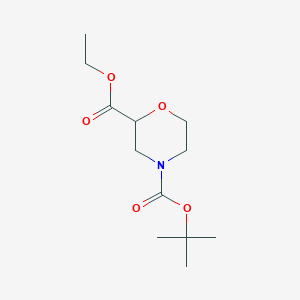

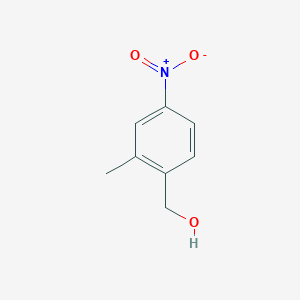
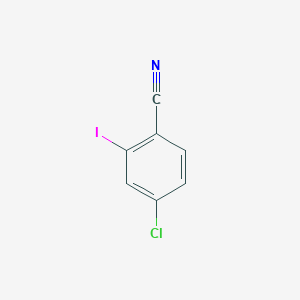

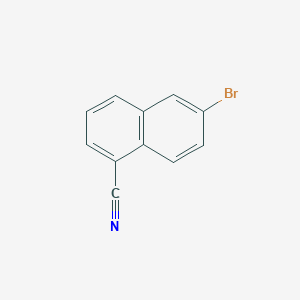
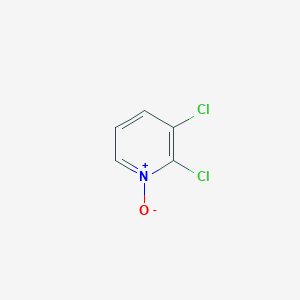
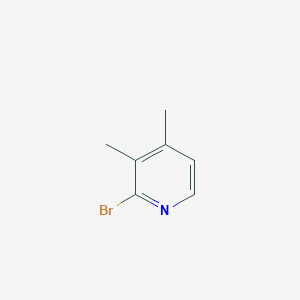
![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)